![molecular formula C21H20N4O5S B2740050 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941898-15-3](/img/structure/B2740050.png)
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Biological Activity
Compounds with structures similar to 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide are often designed and synthesized for their potential biological activities. These activities can include antinociceptive (pain-blocking), anti-inflammatory, and antioxidant properties. For example, derivatives of thiazolopyrimidine and thiazolidin-4-ones have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, as well as for their ability to inhibit certain enzymes or cellular processes involved in disease states (Selvam et al., 2012), (Čačić et al., 2009).
Antioxidative Activities
Compounds featuring heterocyclic structures, like the furan and thiazole rings found in the query compound, have been studied for their antioxidative activities. These activities are crucial in the search for new therapeutic agents that can protect cells from oxidative stress, which is implicated in many diseases including cancer and neurodegenerative disorders. Studies have shown that certain heterocyclic compounds, including those found in brewed coffee like pyrroles and furans, exhibit significant antioxidative activities (Fuster et al., 2000).
Novel Pharmacological Scaffolds
The structural complexity of 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide suggests its potential as a novel pharmacological scaffold. Pharmacological scaffolds are core structures that can be modified to create new drugs with desirable therapeutic effects. Research into similar compounds has led to the discovery of new molecules with potential applications in treating various diseases, including cancer, inflammation, and microbial infections (Ahmad et al., 2010), (Makkar & Chakraborty, 2018).
Chemical Diversity for Drug Discovery
The chemical diversity represented by compounds like 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is invaluable in drug discovery. By exploring the biological activities of such diverse compounds, researchers can identify new drug candidates for a wide range of therapeutic areas. This approach has been fruitful in identifying novel antimicrobial, antiviral, and anticancer agents (Hashem et al., 2007).
properties
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-12-23-19-20(31-12)18(13-6-7-15(28-2)16(9-13)29-3)24-25(21(19)27)11-17(26)22-10-14-5-4-8-30-14/h4-9H,10-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKBHOXMBHGFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide |
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